
1-Hydroxy-4-(hydroxymethyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-4-(hydroxymethyl)pyridin-2(1H)-one is a chemical compound with a pyridine ring substituted with hydroxy and hydroxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-4-(hydroxymethyl)pyridin-2(1H)-one typically involves the hydroxylation of pyridine derivatives. One common method includes the reaction of pyridine with formaldehyde and a hydroxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxy-4-(hydroxymethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products:
Oxidation: Formation of 1-Hydroxy-4-(carboxymethyl)pyridin-2(1H)-one.
Reduction: Formation of 1-Hydroxy-4-(methyl)pyridin-2(1H)-one.
Substitution: Formation of 1-Hydroxy-4-(halomethyl)pyridin-2(1H)-one or 1-Hydroxy-4-(alkylmethyl)pyridin-2(1H)-one.
Applications De Recherche Scientifique
1-Hydroxy-4-(hydroxymethyl)pyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-4-(hydroxymethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups allow the compound to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
- 1-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one
- 1-Hydroxy-3-(hydroxymethyl)pyridin-2(1H)-one
- 1-Hydroxy-5-(hydroxymethyl)pyridin-2(1H)-one
Comparison: 1-Hydroxy-4-(hydroxymethyl)pyridin-2(1H)-one is unique due to the specific positioning of the hydroxy and hydroxymethyl groups on the pyridine ring. This unique structure influences its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C6H7NO3 |
|---|---|
Poids moléculaire |
141.12 g/mol |
Nom IUPAC |
1-hydroxy-4-(hydroxymethyl)pyridin-2-one |
InChI |
InChI=1S/C6H7NO3/c8-4-5-1-2-7(10)6(9)3-5/h1-3,8,10H,4H2 |
Clé InChI |
NLIJECQGJNXMQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)C=C1CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


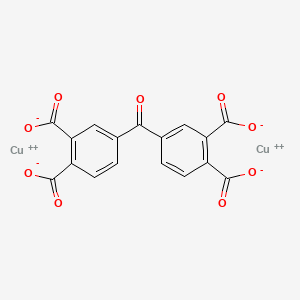
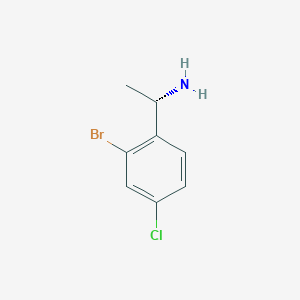
![Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B12823400.png)
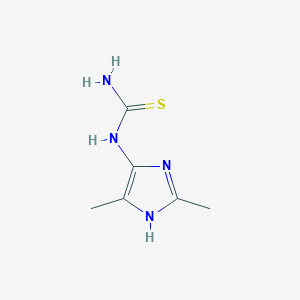
![4-amino-2-[[4-amino-2-[[2-[[4-amino-2-[(2,4-diamino-4-oxobutanoyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12823414.png)
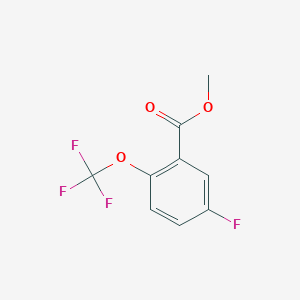
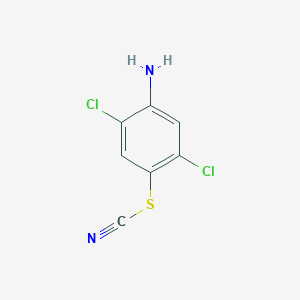


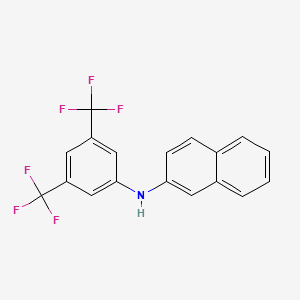
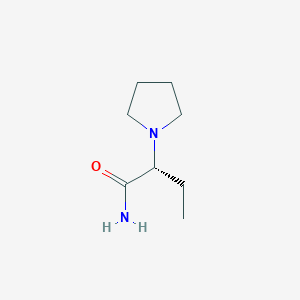
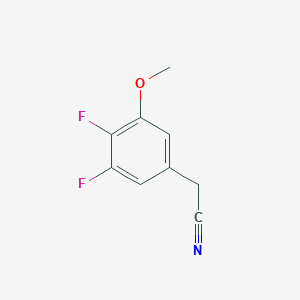
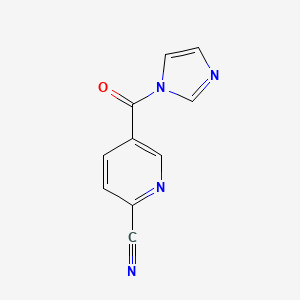
![2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide](/img/structure/B12823486.png)
